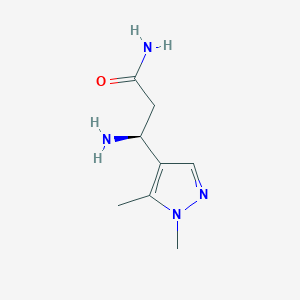

(3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide

Description

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

(3S)-3-amino-3-(1,5-dimethylpyrazol-4-yl)propanamide |

InChI |

InChI=1S/C8H14N4O/c1-5-6(4-11-12(5)2)7(9)3-8(10)13/h4,7H,3,9H2,1-2H3,(H2,10,13)/t7-/m0/s1 |

InChI Key |

RUHOYHQZCRCTKC-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=C(C=NN1C)[C@H](CC(=O)N)N |

Canonical SMILES |

CC1=C(C=NN1C)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Pyrazole Precursors

The core step involves cyclization of suitable precursors to form the pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. Commonly, hydrazine derivatives react with α,β-unsaturated carbonyl compounds or β-dicarbonyl compounds under controlled conditions to yield pyrazoles. For the specific substitution pattern, methylated pyrazole derivatives such as 1,5-dimethyl-1H-pyrazol-4-yl precursors are employed.

Functionalization of the Pyrazole Ring

Post-cyclization, the pyrazole ring undergoes selective substitution or functionalization at the 4-position to introduce the amino group. This is often achieved via nucleophilic substitution or electrophilic addition reactions, utilizing reagents like hydrazines or amines under mild conditions.

Construction of the Propanamide Side Chain

The amino-functionalized pyrazole derivatives are then coupled with appropriate amino acid precursors or intermediates such as halogenated propanamide derivatives. Typical reactions include:

- Nucleophilic substitution with amino groups

- Amide bond formation via coupling reagents like EDC or DCC in suitable solvents (e.g., dichloromethane, ethanol)

- Stereoselective control to obtain the (3S) configuration, often through chiral auxiliaries or chiral catalysts

Final Purification

Purification techniques include column chromatography, recrystallization, or preparative HPLC to isolate the pure stereoisomer with high enantiomeric excess.

Data Tables of Preparation Methods

Reaction Mechanisms and Key Reactions

Pyrazole Ring Formation

The synthesis begins with the condensation of hydrazines with 1,3-dicarbonyl compounds, followed by cyclization to form the pyrazole core. For methyl substitutions, methylation occurs at the nitrogen or carbon positions via methyl iodide or dimethyl sulfate.

Functionalization at the 4-Position

Electrophilic substitution or nucleophilic attack introduces the amino group at the pyrazole's 4-position, often facilitated by activating groups or catalysts.

Side Chain Attachment

The amino-pyrazole intermediate reacts with activated propanoyl derivatives, forming amide bonds under mild conditions, often employing coupling reagents to enhance efficiency and stereoselectivity.

Research Findings and Perspectives

Recent research emphasizes the importance of stereochemistry control during synthesis, as the biological activity of (3S)-stereoisomers significantly differs from their (3R) counterparts. Microwave-assisted synthesis has been explored to reduce reaction times and improve yields, as demonstrated in recent studies involving pyrazole derivatives.

Moreover, multi-step synthesis strategies employing flow chemistry have been developed for large-scale production, ensuring high purity and reproducibility. These methods often involve:

- Sequential reactions with minimal purification steps

- Use of chiral catalysts or auxiliaries for stereoselectivity

- Advanced purification techniques like preparative HPLC

Summary and Outlook

The preparation of (3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide is a multi-faceted process involving:

- Cyclization of methylated hydrazine derivatives to form the pyrazole ring

- Functionalization at the 4-position to introduce amino groups

- Coupling with propanamide derivatives under stereocontrolled conditions

Advances in microwave-assisted synthesis, flow chemistry, and chiral catalysis continue to optimize these methods, making the compound more accessible for pharmacological and biochemical research.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products.

Scientific Research Applications

(3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Isomer: (3S)-3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide

CAS : 1568178-23-3 | Formula : C₈H₁₄N₄O | Molecular Weight : 182.22 g/mol

- Key Differences: The methyl groups on the pyrazole ring are positioned at 1- and 3-positions instead of 1- and 5-positions.

- Implications: The 1,3-dimethyl substitution may reduce steric hindrance compared to the 1,5-dimethyl analog, possibly enhancing solubility or reactivity. No direct data on biological activity or crystallinity are available, but tools like SHELXL and ORTEP (used for crystal structure refinement) could elucidate differences in packing efficiency .

Chlorinated Analog: (3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide

CAS : 1932375-19-3 | Formula : C₇H₁₁ClN₄O | Molecular Weight : 202.64 g/mol

- Key Differences :

- A chlorine atom replaces the 5-methyl group on the pyrazole ring.

- The molecular formula changes to C₇H₁₁ClN₄O , increasing molecular weight by ~20 g/mol.

- Chlorine’s electron-withdrawing effect may reduce the basicity of the pyrazole nitrogen, altering its reactivity in synthetic pathways.

Complex Pyrazole Derivative: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide

CAS : 81217-05-2 | Formula : C₂₈H₂₅N₅O₄ | Molecular Weight : ~495.54 g/mol (estimated)

- Key Differences :

- Incorporates a phenyl group at the 2-position of the pyrazole ring and an isoindole-1,3-dione moiety.

- The propanamide chain is extended and substituted with a benzyl group.

- Implications: The bulky phenyl and isoindole groups significantly increase steric hindrance, likely reducing solubility in polar solvents.

Structural and Functional Analysis

Hydrogen-Bonding Patterns

- The amino and amide groups in (3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide facilitate hydrogen bonding, a critical factor in crystal packing and molecular recognition .

Biological Activity

(3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHNO. The compound features a chiral center at the third carbon atom and includes a pyrazole ring, which is significant for its biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The presence of the pyrazole moiety enhances its ability to modulate metabolic pathways and enzyme activities, making it a candidate for pharmacological applications .

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.

- Receptor Binding : It may bind to receptors that regulate physiological functions, influencing signaling pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting tumor growth .

- Antimicrobial Properties : The compound's structural features may confer antibacterial properties, making it relevant in the development of new antimicrobial agents .

- Neuroprotective Effects : Some pyrazole derivatives are being investigated for their neuroprotective capabilities, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Several studies have explored the biological activities of related compounds or derivatives:

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various pyrazole derivatives against liver and lung carcinoma cell lines. One derivative exhibited an IC value of 5.35 µM against liver cancer cells, suggesting that modifications to the pyrazole ring can significantly enhance anticancer activity .

Study 2: Enzyme Interaction

Research on enzyme interactions revealed that certain pyrazole derivatives could inhibit key metabolic enzymes, impacting pathways involved in cancer metabolism. These findings highlight the potential of this compound as a lead compound for further drug development .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| (3S)-3-amino-3-(1H-pyrazol-4-yl)propanoic acid | CHNO | No methyl groups on pyrazole | Moderate anticancer activity |

| (3S)-3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid | CHNO | Different substitution pattern | Enhanced enzyme inhibition |

| (3S)-3-amino-3-(2-methylpyrazol-4-yl)propanoic acid | CHNO | Alternative pyrazole derivative | Antimicrobial activity |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer :

- Multi-step synthesis : Begin with functionalization of the pyrazole ring (1,5-dimethyl-1H-pyrazol-4-yl) followed by coupling with a chiral propanamide precursor. Asymmetric synthesis techniques, such as Evans auxiliaries or enzymatic resolution, are critical for achieving the (3S) configuration .

- Key Conditions :

- Temperature control (0–25°C) to minimize racemization.

- Use of chiral catalysts (e.g., L-proline derivatives) to enforce stereoselectivity .

- Characterization : Confirm enantiomeric purity via chiral HPLC and compare optical rotation data with literature values. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) validate structural integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement and WinGX/ORTEP for visualization. Hydrogen bonding patterns (e.g., N–H⋯O interactions) can be analyzed to confirm stability .

- Spectroscopy :

- ¹H/¹³C NMR: Assign peaks for the pyrazole ring (δ 7.2–7.8 ppm) and propanamide backbone (δ 2.1–3.5 ppm) .

- IR Spectroscopy: Identify amide C=O stretching (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks .

Q. What are the known biological targets or pathways influenced by this compound?

- Methodological Answer :

- Enzyme Modulation : The pyrazole and propanamide moieties enable interactions with enzymes like cyclooxygenase (COX) or kinases, as observed in structurally similar pyrazole derivatives .

- Pathways : Potential involvement in anti-inflammatory pathways (e.g., NF-κB inhibition) or apoptosis regulation via caspase activation .

- Validation : Use enzyme inhibition assays (e.g., fluorescence-based kinetic studies) and Western blotting to confirm target engagement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different in vitro assays?

- Methodological Answer :

- Assay Optimization :

- Standardize cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum concentration) to reduce variability .

- Include positive controls (e.g., known inhibitors) to benchmark activity .

- Solubility Testing : Address solubility issues (common in pyrazole derivatives) using DMSO or cyclodextrin-based carriers, and measure partition coefficients (logP) .

- Data Normalization : Use Z-factor analysis to assess assay robustness and repeat experiments with triplicate technical replicates .

Q. What strategies elucidate interaction mechanisms between this compound and enzymatic targets?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses within active sites. Focus on hydrogen bonds between the propanamide NH₂ and catalytic residues (e.g., Asp/Glu) .

- Experimental Validation :

- Site-directed mutagenesis: Modify suspected binding residues (e.g., Ala scanning) and measure changes in IC₅₀ .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters .

Q. How do hydrogen bonding patterns and crystal packing inform stability and reactivity?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs) and identify stabilizing interactions in the crystal lattice .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular H-bond density. For example, dense H-bond networks may delay decomposition above 200°C .

- Reactivity Insights : Labile protons (e.g., NH₂) participating in H-bonds may exhibit reduced nucleophilicity in solution .

Q. How can enantiomeric effects be differentiated in chiral environments?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol mobile phase to separate (3S) and (3R) enantiomers .

- Biological Testing : Compare IC₅₀ values of enantiomers in enzyme assays. For example, the (3S) form may show 10-fold higher potency due to steric compatibility with active sites .

- Circular Dichroism (CD) : Monitor conformational changes in target proteins upon binding each enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.